

# HPLC-UV method for articaine hydrochloride quantification in plasma

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## Compound of Interest

Compound Name: Articaine Hydrochloride

Cat. No.: B3419911

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An HPLC-UV method offers a reliable and accessible approach for the quantification of **articaine hydrochloride** in plasma, crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides a detailed application note and protocol for researchers, scientists, and drug development professionals.

## Introduction

**Articaine hydrochloride** is a widely used local anesthetic, particularly in dentistry.[1][2] Its unique chemical structure, containing both an amide and an ester group, leads to rapid metabolism in the blood by plasma esterases.[1][2] This results in a short plasma half-life of approximately 20 minutes.[1][2] Accurate quantification of articaine in plasma is essential for understanding its pharmacokinetic profile. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and cost-effective analytical technique for this purpose. This application note details a validated HPLC-UV method for the determination of **articaine hydrochloride** in plasma samples.

## Principle

The method involves the separation of articaine from plasma components using reversed-phase HPLC on a C8 or C18 column. Prior to chromatographic analysis, plasma proteins are removed, and the analyte is extracted from the plasma matrix. Detection and quantification are achieved by monitoring the UV absorbance of the analyte at a specific wavelength.

## Experimental Protocols

### Materials and Reagents

- **Articaine Hydrochloride** reference standard
- Lidocaine Hydrochloride (Internal Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Perchloric acid
- Sodium acetate
- Acetic acid
- n-Hexane
- Isoamyl alcohol
- Water (HPLC grade)
- Human plasma (drug-free)

### Instrumentation

- HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
- Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m).
- Data acquisition and processing software.
- Centrifuge
- Vortex mixer
- pH meter

## Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a method described for the extraction of articaine from whole blood, which is applicable to plasma.[\[1\]](#)

- To 1 mL of plasma in a centrifuge tube, add 50 µL of the internal standard working solution (Lidocaine).
- Add 300 µL of 1 M Sodium Carbonate solution to adjust the pH to approximately 10.
- Add 2 mL of extraction solvent (n-hexane:isoamyl alcohol, 90:10 v/v).
- Vortex the mixture for 5 minutes.
- Centrifuge at 3000 x g for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Repeat the extraction (steps 3-6) with another 2 mL of the extraction solvent.
- Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 150 µL of the mobile phase.
- Inject a suitable volume (e.g., 20 µL) into the HPLC system.

## Sample Preparation (Protein Precipitation)

This is an alternative, simpler sample preparation method.

- To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.
- Add 1 mL of cold methanol or 500 µL of 10% perchloric acid to precipitate the plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.

- Collect the supernatant and inject a suitable volume into the HPLC system.

## HPLC-UV Conditions

The following table summarizes typical chromatographic conditions for the analysis of articaine.

Parameter	Condition 1[1]	Condition 2[3]
Column	C18 Hypersil GOLD	C8 reversed-phase
Mobile Phase	Acetonitrile : Sodium Acetate buffer (10 mM, pH 4.7) (50:50, v/v)	Acetonitrile : Phosphate buffer (88:12, v/v)
Flow Rate	1.0 mL/min	Not specified
Injection Volume	20 µL	Not specified
Column Temperature	Ambient	40°C
Detection Wavelength	274 nm	274 nm or 276 nm
Internal Standard	Lidocaine	Not specified

## Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters are summarized below.

Parameter	Typical Results
Linearity	<p>A linear relationship between the peak area ratio (analyte/internal standard) and the concentration of articaine in plasma should be established. A typical range is 0.1 to 4.8 µg/mL with a correlation coefficient (<math>r^2</math>) &gt; 0.99.[1]</p> <p>Another reported linear range is 4-400 µg/mL (<math>r=0.9999</math>).[3]</p>
Accuracy	<p>The accuracy, expressed as the percentage recovery, should be within 85-115%. Reported recoveries for articaine in blood using LLE were 96-102%.[1] For a different method, recovery rates were between 99.15% and 103.83%.[3]</p>
Precision	<p>The precision, expressed as the relative standard deviation (RSD), should be less than 15%. For the LLE method, the RSD was between 4.2% and 6.1%.[1] Another study reported intra-day RSDs of 0.21% to 1.69% and inter-day RSDs of 0.22% to 1.73%.[3]</p>
Limit of Detection (LOD)	<p>The lowest concentration of analyte that can be reliably detected. A reported LOD for an HPLC-UV method was 20 ng/mL.[1]</p>
Limit of Quantification (LOQ)	<p>The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. A reported LOQ for an HPLC-UV method was approximately 10 ng/mL.[3]</p>

## Data Presentation

The following tables provide a summary of quantitative data for the HPLC-UV analysis of articaine.

Table 1: Chromatographic Parameters

Analyte	Internal Standard	Retention Time (min) (Condition 1)[1]
Articaine	Lidocaine	4.7
Lidocaine	-	5.3

Table 2: Method Validation Summary

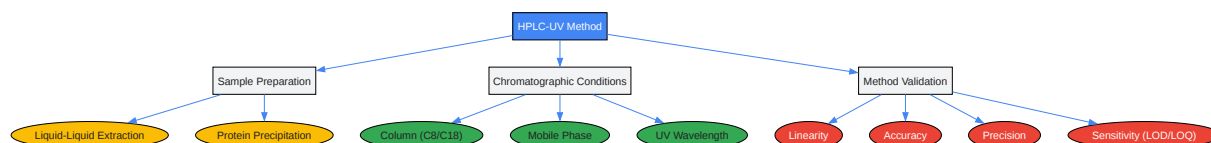
Validation Parameter	Result
Linearity Range	0.1 - 4.8 µg/mL[1]
Correlation Coefficient ( $r^2$ )	> 0.99[1]
Accuracy (% Recovery)	96 - 102%[1]
Precision (% RSD)	4.2 - 6.1%[1]
LOD	20 ng/mL[1]
LOQ	~10 ng/mL[3]

## Visualizations



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Caption: Workflow for **articaine hydrochloride** quantification in plasma.



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Caption: Key components of the HPLC-UV method for articaine analysis.

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